molecular formula C11H10BrNO2 B6206843 1-(4-bromobenzoyl)pyrrolidin-2-one CAS No. 98612-92-1

1-(4-bromobenzoyl)pyrrolidin-2-one

Cat. No.: B6206843
CAS No.: 98612-92-1
M. Wt: 268.11 g/mol
InChI Key: GTVLYYAHUOKAKO-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a bromobenzoyl group attached to the nitrogen atom of the pyrrolidinone ring. It is a white solid at room temperature and is known for its applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-bromobenzoyl)pyrrolidin-2-one can be achieved through several methods. One common synthetic route involves the reaction of 4-bromobenzoyl chloride with pyrrolidin-2-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Bromobenzoyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromobenzoyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pyrrolidinone ring can also interact with hydrophobic pockets in biomolecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

1-(4-Bromobenzoyl)pyrrolidin-2-one can be compared with other similar compounds such as:

    1-(4-Chlorobenzoyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity due to the difference in halogen atoms.

    1-(4-Methylbenzoyl)pyrrolidin-2-one: Contains a methyl group instead of a halogen. This compound has different physical and chemical properties, affecting its applications and reactivity.

    1-(4-Nitrobenzoyl)pyrrolidin-2-one: The presence of a nitro group significantly alters its electronic properties and reactivity, making it useful in different types of chemical reactions.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates in various chemical reactions.

Properties

CAS No.

98612-92-1

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

1-(4-bromobenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C11H10BrNO2/c12-9-5-3-8(4-6-9)11(15)13-7-1-2-10(13)14/h3-6H,1-2,7H2

InChI Key

GTVLYYAHUOKAKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

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